DS-1205b is classified as a small molecule inhibitor, specifically targeting the AXL receptor tyrosine kinase. AXL plays a crucial role in tumor progression, metastasis, and resistance to therapies, making it a valuable target for cancer treatment. The compound's development is part of a broader trend in oncology, focusing on inhibitors that can selectively target specific pathways involved in cancer cell survival and proliferation.
The synthesis of DS-1205b involves several key steps that ensure the formation of the desired chemical structure with high purity. Although specific synthetic routes are proprietary, the general methodology includes:
The molecular structure of DS-1205b has been elucidated through various spectroscopic methods. The compound exhibits a unique arrangement of functional groups that confer its specificity for AXL inhibition. Key structural features include:
The precise molecular formula and weight have been determined through mass spectrometry, confirming the expected values based on its synthetic route .
DS-1205b's activity as an AXL inhibitor involves several biochemical interactions:
These characteristics highlight DS-1205b's potential as a targeted therapy with reduced side effects compared to broader-spectrum kinase inhibitors.
The mechanism by which DS-1205b exerts its anti-tumor effects primarily revolves around its ability to inhibit AXL-mediated signaling pathways:
These actions culminate in decreased tumor growth and enhanced sensitivity to other therapeutic agents.
DS-1205b exhibits several notable physical and chemical properties:
Quantitative analyses reveal relevant data regarding melting point, boiling point, and solubility constants that inform formulation strategies for clinical applications .
DS-1205b holds promise not only as a therapeutic agent but also as a research tool in oncology:
DS-1205 (also designated DS-1205b in its free base form) is a highly selective small-molecule inhibitor targeting the receptor tyrosine kinase AXL. The compound exhibits sub-nanomolar inhibitory potency, with a reported IC₅₀ of 1.3 nM against AXL kinase in biochemical assays [1] [8]. Structurally, DS-1205 features a unique heterocyclic scaffold that enables precise interaction with the AXL kinase domain. The compound binds competitively to the ATP-binding pocket within the kinase's catalytic cleft, stabilizing the kinase in an inactive conformation. This binding prevents ATP access and subsequent tyrosine phosphorylation, thereby halting receptor activation [1].
AXL's extracellular region contains two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) repeats, which mediate interactions with its ligand Growth Arrest-Specific 6 (GAS6). Upon GAS6 binding, AXL undergoes dimerization and autophosphorylation of intracellular tyrosine residues, initiating downstream signaling cascades [2]. DS-1205 specifically targets the intracellular tyrosine kinase domain, disrupting this activation mechanism. Structural analyses confirm that DS-1205's binding induces conformational changes that sterically hinder phosphorylation at key tyrosine residues (e.g., Tyr779 and Tyr821), critical for downstream adaptor protein recruitment [1] [6].
Table 1: Kinase Selectivity Profile of DS-1205
Kinase Target | IC₅₀ (nM) | Selectivity Ratio (vs. AXL) |
---|---|---|
AXL | 1.3 | 1.0 |
MER | 63 | 48.5 |
MET | 104 | 80.0 |
TRKA | 407 | 313.1 |
FLT3 | >1000 | >769.2 |
EGFR | >1000 | >769.2 |
Data derived from biochemical kinase profiling across 161 kinases [1] [8].
AXL inhibition by DS-1205 profoundly impacts oncogenic signaling networks essential for tumor survival and metastasis. In AXL-overexpressing NIH3T3 cells, DS-1205 treatment (≥10 nM) completely abolished GAS6-induced AXL phosphorylation (pAXL) and significantly reduced phosphorylation of AKT (Ser473), a critical node in the PI3K/AKT survival pathway [1]. This suppression correlates with impaired cellular functions: DS-1205 inhibited GAS6-induced cell migration with an EC₅₀ of 2.7 nM—48-fold more potent than the reference inhibitor Bemcentinib (EC₅₀ = 132.3 nM) [1].
In vivo, DS-1205 monotherapy (6.3–50 mg/kg) induced significant tumor regression (54–86%) in NIH3T3-AXL xenograft models. Mechanistically, this antitumor effect was linked to suppressed pAXL and pAKT levels in tumor tissues, confirming pathway modulation [1]. Beyond PI3K/AKT, DS-1205 also influences the MAPK/ERK cascade and NF-κB-mediated transcriptional activity. In EGFR-mutant non-small cell lung cancer (NSCLC) models, DS-1205 combined with osimertinib suppressed reactivation of these pathways, which commonly drive resistance to EGFR tyrosine kinase inhibitors (TKIs) [1] [4].
Table 2: Functional Consequences of AXL Inhibition by DS-1205
Cellular Process | Effect of DS-1205 | Experimental Model |
---|---|---|
AXL Phosphorylation | Complete inhibition at ≥10 nM | NIH3T3-AXL cells |
AKT Phosphorylation | Dose-dependent reduction | NIH3T3-AXL cells |
Cell Migration | EC₅₀ = 2.7 nM | NIH3T3-AXL migration assay |
Tumor Growth | 39–94% inhibition at 3.1–50 mg/kg | NIH3T3-AXL xenografts |
EGFR TKI Resistance | Delayed onset in combination therapy | HCC827 NSCLC xenografts |
The TAM receptor family comprises three members: TYRO3, AXL, and MER. While structurally homologous, they exhibit distinct physiological and pathological roles. DS-1205 demonstrates exceptional selectivity for AXL over its TAM counterparts. In kinase assays, DS-1205 inhibited AXL with 48-fold greater potency than MER (IC₅₀ = 63 nM) and showed negligible activity against TYRO3 (IC₅₀ > 1000 nM) [1] [8]. This selectivity is clinically significant because MER inhibition is associated with retinal toxicity due to impaired phagocytosis of photoreceptor outer segments [3]. Unlike pan-TAM inhibitors (e.g., RXDX-106) or MER-sparing inhibitors (e.g., Bemcentinib), DS-1205's selectivity profile minimizes off-target toxicities while maintaining potent AXL blockade [3] [6].
The molecular basis for this selectivity lies in DS-1205's interaction with the AXL-specific hinge region and hydrophobic back pocket. Structural comparisons reveal divergent amino acid residues in the ATP-binding pockets of AXL versus MER. DS-1205 exploits these differences through its uracil-hexahydroquinoline core, which forms hydrogen bonds unique to AXL's Gly621 and Met623 residues—residues replaced by bulkier amino acids in MER and TYRO3 [3] [6]. This discriminatory binding underscores DS-1205's potential as a targeted therapeutic with reduced risk of compensatory TAM receptor activation.
AXL-mediated resistance to EGFR TKIs represents a major clinical challenge in NSCLC. DS-1205 reverses this resistance through dual pathway blockade. In erlotinib-resistant HCC827 NSCLC cells, prolonged EGFR TKI exposure upregulated AXL expression. Combining DS-1205 with erlotinib or osimertinib synergistically suppressed phosphorylation of both EGFR and AXL downstream effectors (e.g., AKT and ERK) [1]. This combination therapy effectively delayed resistance onset in HCC827 xenografts: tumors treated with erlotinib monotherapy developed resistance within 4 weeks, whereas DS-1205/erlotinib combinations maintained tumor suppression for >8 weeks [1] [4].
The mechanistic basis involves AXL-dependent bypass signaling. Upon chronic EGFR inhibition, cancer cells undergo epithelial-mesenchymal transition (EMT), characterized by AXL overexpression. AXL then activates parallel survival pathways (e.g., PI3K/AKT) and transcriptionally regulates MYC-driven purine metabolism, fostering a resistant phenotype [2] [4]. DS-1205 disrupts this adaptation by:
These preclinical findings underpin ongoing clinical trials evaluating DS-1205c (sulfate hydrate form) combined with osimertinib or gefitinib in EGFR-mutant NSCLC (NCT03255083, NCT03599518) [1] [4].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9